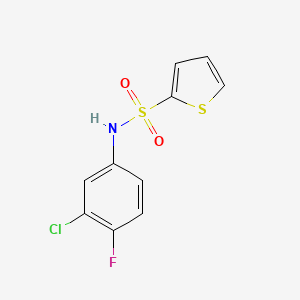

N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC10908852

Molecular Formula: C10H7ClFNO2S2

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClFNO2S2 |

|---|---|

| Molecular Weight | 291.8 g/mol |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C10H7ClFNO2S2/c11-8-6-7(3-4-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H |

| Standard InChI Key | UNGMKTXLKUCYIA-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |

| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide comprises a thiophene core (C4H3S) functionalized at the 2-position with a sulfonamide group (–SO2NH–) connected to a 3-chloro-4-fluorophenyl ring. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions.

Synthetic Approaches

Thiophene Core Functionalization

The thiophene ring is typically synthesized via cross-coupling reactions. For example, Kumada coupling between 2-bromothiophene and aryl Grignard reagents has been employed to introduce aryl groups at specific positions . In a patented method, 2-(4-fluorophenyl)thiophene was synthesized using 1,2-bis(diphenylphosphino)ethane nickel chloride (NiCl2(DPPE)) as a catalyst, achieving yields >85% under optimized conditions (20–80°C, 2–8 hours) . Adapting this approach, the 3-chloro-4-fluorophenyl group could be introduced via a Grignard reagent derived from 3-chloro-4-fluorobromobenzene.

Sulfonamide Formation

Sulfonamide groups are commonly introduced by reacting a sulfonyl chloride with an amine. For instance, thiophene-2-sulfonyl chloride can be treated with 3-chloro-4-fluoroaniline in the presence of a base (e.g., triethylamine) to yield the target compound. This method is widely used in sulfonamide synthesis, as seen in the preparation of N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide .

Key Synthetic Parameters

| Parameter | Optimal Range | Source |

|---|---|---|

| Catalyst particle size | 10–200 μm | |

| Reaction temperature | 20–80°C | |

| Molar ratio (catalyst) | 0.0001–0.1:1 |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve the thiophene ring protons (δ 6.8–7.5 ppm) and sulfonamide NH signals (δ 8.0–8.5 ppm). Aromatic protons from the 3-chloro-4-fluorophenyl group appear as distinct multiplets.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments of similar compounds, such as 2-(4-fluorophenyl)thiophene, achieved >99% purity using methanol-water gradients .

Mass Spectrometry

Electrospray ionization (ESI-MS) would likely show a molecular ion peak at m/z 316.8 (M+H)+, with fragmentation patterns confirming the sulfonamide and chlorofluorophenyl groups.

Industrial and Research Applications

Pharmaceutical Development

Sulfonamide-containing thiophenes are explored as antimicrobial and anticancer agents. For example, Vulcanchem’s N-(3-chloro-4-fluorophenyl) carboxamide derivative is flagged for oncological research.

Material Science

Thiophene sulfonamides may serve as precursors for conductive polymers or metal-organic frameworks (MOFs), leveraging sulfur’s coordinating capacity.

Challenges and Future Directions

-

Synthetic Optimization: Scaling up the Kumada coupling requires precise control of catalyst particle size (10–200 μm) and temperature .

-

Biological Screening: Prioritize assays against Gram-negative pathogens and cancer cell lines.

-

Solubility Enhancement: Structural modifications, such as PEGylation, could improve aqueous solubility for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume